2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate
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Description
2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is a chemical compound with the formula C13H16I2O4S and a molecular weight of 522.14 . It is used in various scientific research applications due to its unique properties.
Synthesis Analysis
The synthesis process of 2,4-diiodo-6-(methylsulfonyl)phenyl hexanoate is skillful and yields high results . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis
The molecular structure of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate consists of 13 carbon atoms, 16 hydrogen atoms, 2 iodine atoms, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Sulfonation Reactions and Intermediacy
Research by Wit, Woldhuis, and Cerfontain (2010) delves into the sulfonation processes of phenols, highlighting the role of methyl phenyl sulfate and various sulfonic acids in chemical synthesis. Their findings contribute to understanding the mechanisms and intermediacy of phenyl hydrogen sulfates in sulfonation reactions, which could be relevant for studying similar sulfonation processes involving "2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate" (Wit, Woldhuis, & Cerfontain, 2010).
Chiral Molecules and Environmental Impact
Döbler et al. (2002) investigated the absolute structures of chiral methylsulfonyl-PCBs using vibrational circular dichroism. Their research contributes to environmental chemistry by providing insights into the behavior and structural characterization of pollutants, which could be relevant for understanding the environmental fate of related compounds (Döbler et al., 2002).
Prodrug Development and COX-2 Inhibition
A study by Moh et al. (2004) on the conversion of sulfoxide analogues to methylsulfone derivatives for COX-2 inhibition showcases the pharmaceutical applications of sulfonyl compounds in designing prodrugs. This illustrates how methylsulfonyl groups can be leveraged in drug development, offering a glimpse into potential medical applications of similarly structured chemicals (Moh et al., 2004).
Polymer Synthesis
Oyaizu et al. (2003) explored the synthesis of polymers from methylsulfinyl compounds, presenting a method for creating materials with potential applications in engineering and materials science. This research indicates the versatility of sulfonyl-containing compounds in polymer chemistry, which might extend to the use of "2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate" in similar contexts (Oyaizu et al., 2003).
properties
IUPAC Name |
(2,4-diiodo-6-methylsulfonylphenyl) hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16I2O4S/c1-3-4-5-6-12(16)19-13-10(15)7-9(14)8-11(13)20(2,17)18/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNQZSSCZVALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16I2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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